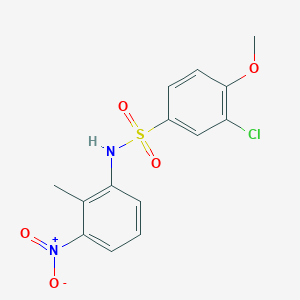

![molecular formula C13H24N4S B4629910 N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea](/img/structure/B4629910.png)

N-(1-ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-N'-methylthiourea

Descripción general

Descripción

This compound belongs to a class of chemicals that involve complex nitrogen-containing structures, potentially exhibiting unique physical and chemical properties due to the presence of both diazatricyclo units and thiourea functionalities. Such compounds are often explored for their potential in various fields, including organic synthesis and materials science.

Synthesis Analysis

Synthetic approaches to similar compounds often involve nucleophilic catalysis, as seen with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , which has been shown to be an effective nucleophilic catalyst for the esterification of carboxylic acids and for promoting methylation reactions under mild conditions (Shieh, Dell, & Repič, 2001; 2002). These synthetic strategies could potentially be adapted for the synthesis of N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea by employing suitable starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds within this class can be intricate, with the presence of multiple heteroatoms contributing to a variety of bonding arrangements and geometries. Crystal structure analysis, as performed on related compounds, provides valuable insights into the conformational properties and molecular packing (Magerramov et al., 2010). Such analyses are crucial for understanding the structural basis of the compound's properties and reactivity.

Chemical Reactions and Properties

Chemical reactions involving similar structures often showcase the reactivity of the nitrogen centers and the thiourea moiety. For example, reactions with nucleosides and other substrates can yield a variety of products, including methylene-bridged compounds and other complex derivatives (Čaplar & Škarić, 1993). These reactions highlight the potential versatility of the compound in synthetic chemistry.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, can significantly influence their practical applications. While specific data for N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea was not found, the study of similar compounds provides a basis for predicting these properties.

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards electrophiles and nucleophiles, and potential for forming hydrogen bonds, are pivotal for understanding the compound's behavior in various environments and reactions. The synthesis and reaction of urea and thiourea derivatives as explored by Struga et al. (2007) offer insights into the reactivity patterns that could be expected from N-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undec-9-yl)-N'-methylthiourea (Struga et al., 2007).

Aplicaciones Científicas De Investigación

Green Chemistry Applications

One study highlighted the role of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and microwave-accelerated green chemistry in promoting the methylation of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process benefits from additional rate enhancement through microwave irradiation, illustrating the compound's utility in facilitating efficient chemical transformations in green chemistry applications (Shieh et al., 2001).

Catalysis in Organic Synthesis

Another research application involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as an effective nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate (DMC). This demonstrates the compound's utility in organic synthesis, particularly in synthesizing methyl esters with acid-sensitive functionalities (Shieh et al., 2002).

Polymer Chemistry

In polymer chemistry, DBU has been utilized as a ligand for atom transfer radical polymerization (ATRP), showcasing its role in the polymerization of (meth)acrylates and styrene. This application underlines the compound's importance in producing polymers with controlled molecular weights and low polydispersity indexes, a crucial aspect of polymer science (Fournier et al., 2005).

Chemical Recycling

DBU also finds application in the chemical recycling of poly(bisphenol A carbonate) by catalyzing its alcoholysis. This process is significant for the valorization of waste polymers, illustrating the compound's contribution to sustainability and environmental protection efforts (Quaranta et al., 2017).

Propiedades

IUPAC Name |

1-(1-ethyl-3,6-diazatricyclo[4.3.1.13,8]undecan-9-yl)-3-methylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4S/c1-3-13-8-16-4-5-17(9-13)7-10(6-16)11(13)15-12(18)14-2/h10-11H,3-9H2,1-2H3,(H2,14,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JESVEOCLHXHPKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CN3CCN(C1)CC(C3)C2NC(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![2-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4629847.png)

![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)

![N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)

![{2-[(3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4629869.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4629873.png)

![N-[3-chloro-4-(difluoromethoxy)phenyl]-2-{[4-(3,5-dichlorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4629877.png)

![ethyl [2-(methylthio)-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B4629889.png)

![2-{4-allyl-5-[(2-anilino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4629904.png)